![molecular formula C19H22N2O2 B2916934 N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide CAS No. 1024415-31-3](/img/structure/B2916934.png)
N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide” is a chemical compound . It’s part of a larger family of compounds known as indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, is characterized by a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . This aromaticity allows for electrophilic substitution to occur readily on indole due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
- Design and Analysis of Anti-Inflammatory Drugs : A study focused on the synthesis of a related indole acetamide derivative, highlighting its potential anti-inflammatory properties through molecular docking analysis, confirming its target on the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Cardiotonic Activity
- Dihydropyridazinone Cardiotonics : Research on a related compound, identified as a potent positive inotrope, suggests its potential application in enhancing cardiac contractility (Robertson et al., 1986).
Synthesis and Structural Analysis
- Silylated Derivatives Synthesis : A study details the synthesis of a silylated derivative of a related compound, providing insights into its structural characteristics (Nikonov et al., 2016).
- Synthesis and Molecular Docking of Antimicrobial Agents : This research synthesized and characterized certain acetamide derivatives, assessing their antimicrobial activity and providing insights into their molecular docking with target proteins (Almutairi et al., 2018).
Antioxidant Properties
- Synthesis and Antioxidant Evaluation : A study on the synthesis of N-(substituted phenyl)-acetamide derivatives and their evaluation for antioxidant activity suggests their potential application in this area (Gopi & Dhanaraju, 2020).
Cellular and Molecular Mechanisms
- Cellular Mechanisms of Acetaminophen : This research investigates the role of cyclo‐oxygenase in the action of acetaminophen, providing insights relevant to similar acetamide compounds (Lucas et al., 2005).
Chemoselective Acetylation
- Optimization and Mechanism of Acetylation : A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which could be relevant for understanding the acetylation processes of similar compounds (Magadum & Yadav, 2018).
Antimicrobial and Hemolytic Activity
- Antimicrobial and Hemolytic Activity Evaluation : Research on novel acetamide derivatives for antimicrobial and hemolytic activity, demonstrating potential pharmaceutical applications (Gul et al., 2017).
Herbicide Research
- Chloroacetanilide Herbicides : Studies on the metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes, which can be significant for understanding the environmental and biological impacts of these compounds (Coleman et al., 2000).
Zukünftige Richtungen
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of these compounds have created interest among researchers to synthesize a variety of indole derivatives . Therefore, “N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide” and similar compounds could be subjects of future research in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Others have shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
For example, some indole derivatives have been reported to inhibit the replication of viruses, thereby affecting the viral life cycle . Others have been shown to inhibit the production of pro-inflammatory cytokines, thereby affecting the inflammatory response .
Result of Action
For example, it may inhibit the replication of viruses, reduce the production of pro-inflammatory cytokines, or inhibit the activity of certain enzymes .
Eigenschaften
IUPAC Name |
N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-9-16-17(10-19(3,4)11-18(16)23)21(12)15-7-5-14(6-8-15)20-13(2)22/h5-9H,10-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRBHTVXUVMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)C)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)
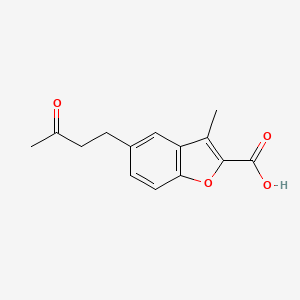
![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)
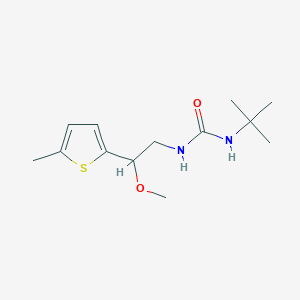
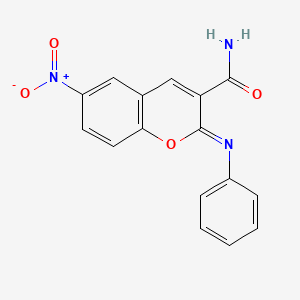
![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)

![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)

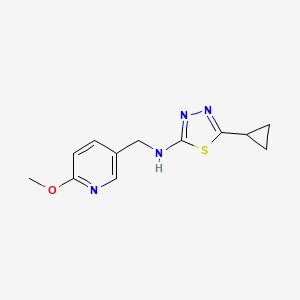
![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)
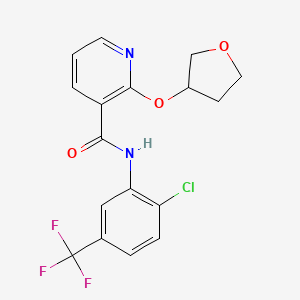
![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)